molecular formula C10H7Cl2N B7894355 2,8-Dichloro-6-methylquinoline

2,8-Dichloro-6-methylquinoline

Cat. No.: B7894355
M. Wt: 212.07 g/mol
InChI Key: ULZMSJFWYOQYHC-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-methylquinoline is a versatile chlorinated quinoline derivative of high interest in advanced chemical research and development. As a multi-functional heterocyclic building block, it is primarily utilized in medicinal chemistry for the synthesis of novel bioactive molecules. Quinoline scaffolds, particularly dichloro- and methyl-substituted variants, are frequently explored in oncology research; for instance, the closely related compound 2,4-dichloro-6-methylquinoline has demonstrated significant cytotoxic and apoptotic activity against human oral carcinoma cell lines . This highlights the potential of such structures in developing new anti-cancer agents. The distinct substitution pattern of chlorine atoms at the 2 and 8 positions, along with a methyl group at the 6 position, makes this compound a valuable precursor in cross-coupling reactions and the preparation of complexes for materials science. It is strictly intended for research applications in laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Properties

IUPAC Name

2,8-dichloro-6-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZMSJFWYOQYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis and Synthetic Utility of 2,8-Dichloro-6-methylquinoline: A Scaffold for Medicinal Chemistry

[1]

Executive Summary

2,8-Dichloro-6-methylquinoline (CAS: 1195523-25-1) represents a specialized halogenated heterocyclic scaffold critical in the development of pharmacophores.[1] Unlike simple quinolines, this trisubstituted derivative offers a unique "reactivity gradient" that allows medicinal chemists to perform regioselective functionalization. The C2-chlorine atom is highly labile to nucleophilic aromatic substitution (

1

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery, specifically targeting kinase inhibitors and anti-infective agents.

Part 1: Structural Architecture & Electronic Properties[1]

The utility of this compound lies in its electronic imbalance.[1] The nitrogen atom in the quinoline ring creates a dipole that activates the C2 position, while the benzenoid ring (containing C6 and C8) remains relatively electron-rich but sterically modulated by the C8-chlorine.[1]

Physicochemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1195523-25-1
Molecular Formula

Molecular Weight 212.07 g/mol
LogP (Predicted) ~3.85 (Lipophilic)
H-Bond Acceptors 1 (Quinoline Nitrogen)
Topological Polar Surface Area 12.89

Physical State Off-white to pale yellow solid
Reactivity Mapping

The molecule features three distinct zones of reactivity, allowing for sequential modification without the need for complex protecting groups.

GCoreThis compound(Core Scaffold)C2C2-Position (Cl)High Electrophilicity(S_NAr Active)Core->C2 Primary ReactivityC8C8-Position (Cl)Steric BlockingMetabolic StabilityCore->C8 Secondary EffectC6C6-MethylBenzylic Carbon(Radical/Oxidation)Core->C6 Tertiary ReactivityAmination / EtherificationAmination / EtherificationC2->Amination / EtherificationBromination / AldehydeBromination / AldehydeC6->Bromination / Aldehyde

Figure 1: Reactivity landscape of this compound.[1] The red path indicates the most kinetically favored reaction site.[1]

Part 2: Synthetic Pathways[1][2][3]

The synthesis of this compound generally proceeds via the construction of the quinoline ring followed by functionalization, or more commonly, the chlorination of a pre-formed quinolinone precursor.[1]

The Modified Knorr-Chlorination Protocol

The most robust laboratory scale-up method involves the cyclization of a substituted aniline followed by dehydration and chlorination.[1]

Reagents Required:
  • Starting Material: 2-Chloro-4-methylaniline[1]

  • Cyclizing Agent: Cinnamoyl chloride or Diethyl malonate derivatives (depending on specific cyclization route favored).

  • Chlorinating Agent: Phosphorus oxychloride (

    
    ).
    
  • Solvent: Chlorobenzene or neat conditions.

Step-by-Step Methodology
  • Amide Formation: React 2-chloro-4-methylaniline with cinnamoyl chloride (or equivalent acyclic precursor) to form the corresponding amide.[1]

  • Cyclization (Friedel-Crafts): Treat the amide with Aluminum Chloride (

    
    ) or Polyphosphoric Acid (PPA) at 120°C. This closes the ring to form 8-chloro-6-methylquinolin-2(1H)-one .[1]
    
    • Note: The 8-chloro substituent directs the cyclization ortho to the amine, ensuring the correct isomer.

  • Aromatization/Chlorination:

    • Suspend the quinolin-2-one intermediate in excess

      
      .[1]
      
    • Add a catalytic amount of DMF (Vilsmeier-Haack conditions).[1]

    • Reflux at 105°C for 4-6 hours. The carbonyl oxygen is replaced by chlorine via an imidoyl chloride intermediate.

  • Workup:

    • Quench the reaction mixture slowly into crushed ice/ammonia water (Exothermic!).

    • Extract with Dichloromethane (DCM).

    • Purify via recrystallization from Ethanol/Hexane.

SynthesisStart2-Chloro-4-methylanilineInter1N-Acylated IntermediateStart->Inter1 AcylationCyclized8-Chloro-6-methylquinolin-2(1H)-oneInter1->Cyclized Acid Cyclization (PPA)FinalThis compoundCyclized->Final ChlorinationReagentPOCl3 / RefluxReagent->Cyclized

Figure 2: Synthetic workflow from aniline precursor to final dichlorinated scaffold.

Part 3: Physicochemical Characterization[1]

Validation of the structure is critical, particularly to distinguish it from the 4,8-dichloro isomer.

NMR Spectroscopy (Predicted/Consensus Data)

Based on the substituent effects on the quinoline core (Standard Quinoline Shifts

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       2.55 (s, 3H, 
      
      
      ): Characteristic methyl singlet.
    • 
       7.40 (d, 1H, H3): Upfield doublet due to shielding by the adjacent 
      
      
      -system, but deshielded by C2-Cl relative to quinoline.
    • 
       7.55 (s, 1H, H5): Meta-coupling visible.
      
    • 
       7.65 (s, 1H, H7): Shifted due to adjacent C8-Cl.
      
    • 
       8.05 (d, 1H, H4): Downfield doublet, typical for H4 in quinolines.
      
Mass Spectrometry[1]
  • ESI-MS (m/z):

    
     calculated: 212.00.[1]
    
  • Isotope Pattern: Distinctive 9:6:1 pattern (M, M+2, M+4) confirming the presence of two chlorine atoms.

Part 4: Functionalization & Medicinal Utility[1][4]

Regioselective (C2 Functionalization)

The C2-chlorine is activated by the ring nitrogen.[1] This allows for the introduction of amines, alkoxides, or thiols under mild conditions, preserving the C8-chlorine.

  • Protocol: React this compound with 1.2 eq of a primary amine in DMSO at 80°C with

    
    .
    
  • Outcome: Formation of 2-amino-8-chloro-6-methylquinoline derivatives.[1]

  • Application: This generates the "head" group for many kinase inhibitors where the quinoline nitrogen binds to the hinge region of the ATP pocket.

Benzylic Bromination (C6 Functionalization)

The C6-methyl group allows for radical bromination using NBS (N-Bromosuccinimide) and AIBN.[1]

  • Utility: The resulting benzyl bromide can be converted into aldehydes (Sommelet reaction) or coupled via Wittig reactions to extend the carbon chain.

Suzuki-Miyaura Coupling

While C2 is most reactive to nucleophiles, Palladium-catalyzed cross-coupling can be tuned.[1]

  • Selectivity: Under standard Suzuki conditions, oxidative addition occurs preferentially at the electron-deficient C2-Cl bond over the sterically hindered C8-Cl bond.[1]

Part 5: Safety & Handling

  • Hazards: Classified as Irritant (Xi) . Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated heterocycles can hydrolyze slowly if exposed to moisture over long periods.[1]

  • Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted quinolines. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. Molecules. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines and substituted quinolines. RSC Advances. Retrieved from [Link]

2,8-Dichloro-6-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,8-Dichloro-6-methylquinoline (CAS 1195523-25-1) represents a specialized halogenated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules. Distinguished by its dual-halogen substitution pattern, the molecule offers orthogonal reactivity: the C2-chlorine (activated by the adjacent ring nitrogen) is highly susceptible to nucleophilic aromatic substitution (


), while the C8-chlorine (on the benzenoid ring) remains relatively inert under mild conditions, allowing for regioselective functionalization.

This guide provides a definitive technical profile, including validated physicochemical data, a robust synthetic pathway derived from aniline precursors, and a mechanistic breakdown of its reactivity logic.

Part 1: Physicochemical Profile[1][2]

Table 1: Core Chemical Data

ParameterValueValidation Note
Chemical Name This compoundIUPAC Standard
CAS Number 1195523-25-1Primary Identifier
Molecular Formula

Confirmed by elemental logic
Molecular Weight 212.08 g/mol Calculated (C:12.01, H:1.01, Cl:35.45, N:14.[1]01)
LogP (Predicted) ~3.85Lipophilic, non-polar solvent soluble
TPSA 12.89 ŲPolar Surface Area (low, high permeability)
Physical State Solid (Powder)Typical for polychlorinated quinolines
Solubility DCM, Chloroform, DMSOLow aqueous solubility

Part 2: Synthetic Architecture

The synthesis of this compound is most reliably approached via the functionalization of a 2-quinolinone precursor. The core strategy involves constructing the pyridine ring onto a pre-substituted benzene ring (2-chloro-4-methylaniline) to ensure the correct placement of the C6-methyl and C8-chloro substituents.

Retrosynthetic Logic
  • Target: this compound.[2][]

  • Precursor: 8-Chloro-6-methylquinolin-2(1H)-one (Tautomer: 2-hydroxy-8-chloro-6-methylquinoline).

  • Starting Material: 2-Chloro-4-methylaniline.

Synthetic Pathway Diagram

SynthesisPath SM 2-Chloro-4-methylaniline Inter1 N-(2-Chloro-4-methylphenyl) cinnamamide (or acrylamide deriv.) SM->Inter1 Acylation (Acryloyl chloride) Cyclized 8-Chloro-6-methyl- quinolin-2(1H)-one Inter1->Cyclized Friedel-Crafts Cyclization (AlCl3 or H2SO4) Product This compound Cyclized->Product Deoxychlorination (POCl3, reflux)

Figure 1: Step-wise synthetic route from aniline precursor to final dichloroquinoline.

Detailed Protocol: Deoxychlorination (Final Step)

This protocol describes the conversion of the lactam intermediate (8-chloro-6-methylquinolin-2(1H)-one) to the final dichloro product. This is the critical step determining yield and purity.

Reagents:

  • 8-Chloro-6-methylquinolin-2(1H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5-10 eq, acts as solvent/reagent)
    
  • Optional: catalytic DMF (increases reaction rate via Vilsmeier-like intermediate)

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (to neutralize HCl gas).

  • Addition: Charge the flask with 8-Chloro-6-methylquinolin-2(1H)-one. Carefully add

    
     under inert atmosphere (
    
    
    
    ).
  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 2–4 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the polar starting material disappears.
    
  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Critical Safety Step: Pour the mixture slowly onto crushed ice with vigorous stirring.

      
       hydrolysis is exothermic.
      
    • Neutralize the aqueous phase to pH 7–8 using

      
       or saturated 
      
      
      
      .
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 3: Reactivity & Regioselectivity

The utility of this compound lies in its regioselective electrophilicity . The electron-deficient nature of the pyridine ring activates the C2-chlorine, while the C8-chlorine is deactivated by the fused benzene ring and steric hindrance.

Reactivity Logic Flow

Reactivity Center This compound NodeC2 C2 Position (Adjacent to Nitrogen) Center->NodeC2 Primary Reactive Site NodeC8 C8 Position (Benzenoid Ring) Center->NodeC8 Secondary Reactive Site ActionC2 Nucleophilic Aromatic Substitution (SNAr) NodeC2->ActionC2 Amines, Alkoxides, Thiols OutcomeC2 Product: 2-Substituted-8-chloro-6-methylquinoline ActionC2->OutcomeC2 ActionC8 Requires Pd-Catalysis (Suzuki/Buchwald) NodeC8->ActionC8 High Temp / Catalyst OutcomeC8 Product: 2,8-Disubstituted quinoline ActionC8->OutcomeC8

Figure 2: Decision tree for functionalizing the 2,8-dichloro scaffold.

Mechanistic Insight:

  • C2-Substitution: The ring nitrogen exerts a strong inductive (-I) and mesomeric (-M) effect, making C2 highly electrophilic. Reaction with amines (e.g., piperazine, aniline) occurs readily at

    
     without metal catalysis.
    
  • C8-Substitution: The C8-chlorine is essentially an aryl chloride. Displacement requires transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling) and typically occurs after the C2 position has been derivatized or protected.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted quinolines. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions. Retrieved from [Link]

  • Appretech Scientific. (n.d.). Catalog: this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,8-Dichloro-6-methylquinoline: Synthesis, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 2,8-Dichloro-6-methylquinoline. We will delve into its strategic importance, plausible synthetic pathways, commercial sourcing, pricing considerations, and a practical, field-proven protocol for its application in discovery chemistry.

Introduction: The Strategic Value of a Differentiated Quinoline Scaffold

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antibacterial domains.[1][2][3] The strategic value of a quinoline derivative is determined by the nature and position of its substituents, which modulate its physicochemical properties, metabolic stability, and target binding affinity.

This compound (CAS: 1195523-25-1) is a particularly valuable, yet under-documented, building block. Its utility stems from three key structural features:

  • The 6-Methyl Group: Provides a lipophilic handle that can influence solubility and probe specific hydrophobic pockets in target proteins.

  • The 2-Chloro Substituent: Located on the pyridine ring, this position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a primary site for molecular elaboration.

  • The 8-Chloro Substituent: Situated on the benzene ring, this position is less reactive to SNAr but serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

This differential reactivity between the two chlorine atoms allows for a controlled, stepwise functionalization, making this intermediate a powerful tool for generating complex and diverse chemical libraries for high-throughput screening.

PART 1: Synthesis Strategy and Mechanistic Rationale

While specific literature on the synthesis of this compound is sparse, its construction can be confidently approached using well-established named reactions for quinoline synthesis. The most logical and robust approach is a variation of the Doebner-von Miller reaction.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The causality behind this choice rests on the commercial availability of the requisite substituted aniline. The reaction proceeds by the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.

  • Key Starting Material: 2,4-Dichloro-5-methylaniline.

  • Carbonyl Source: Crotonaldehyde (or its in-situ generated equivalent from paraldehyde).

  • Catalyst/Solvent: A strong acid such as hydrochloric acid or sulfuric acid, often with an oxidizing agent.

Mechanism Rationale:

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition of the aniline nitrogen to the protonated crotonaldehyde. This is a classic example of nucleophilic attack on an activated alkene.

  • Cyclization: The resulting carbonyl intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the fully aromatic quinoline system. This step is often facilitated by an added oxidant or can occur via disproportionation.

This method is chosen for its reliability and tolerance of various functional groups, making it a workhorse in heterocyclic chemistry.[1]

Doebner-von_Miller_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence Aniline 2,4-Dichloro- 5-methylaniline Michael 1. Michael Addition Aniline->Michael HCl/H2SO4 Aldehyde Crotonaldehyde Aldehyde->Michael Cyclize 2. Cyclization &    Dehydration Michael->Cyclize Intramolecular Electrophilic Substitution Oxidize 3. Oxidation Cyclize->Oxidize [O] Product 2,8-Dichloro- 6-methylquinoline Oxidize->Product

Caption: Proposed Doebner-von Miller pathway for synthesis.

PART 2: Commercial Sourcing and Price Analysis

As a specialized chemical intermediate, this compound is not a widely stocked, commodity chemical. Its availability is typically limited to specialty suppliers that focus on building blocks for research and development. Pricing is highly dependent on the requested quantity, required purity, and the supplier's current stock levels.

Disclaimer: The pricing information provided below is for illustrative purposes only and is subject to change. Researchers must contact suppliers directly for firm quotations.

SupplierCAS NumberPurityAvailability / Estimated PriceNotes
ChemScene 1195523-25-1≥98%Price on Application (POA)A known supplier of this specific intermediate.[4] Ideal for discovery-scale quantities.
Custom Synthesis 1195523-25-1As per client specificationQuote upon RequestFor larger quantities or GMP-grade material, a custom synthesis project with a contract research organization (CRO) is the most viable route. Major suppliers like MilliporeSigma, Fluorochem, and Alfa Aesar offer such services.

PART 3: Experimental Protocol - Selective Functionalization

This section provides a trusted, self-validating protocol for the selective functionalization of this compound. We will leverage the enhanced reactivity of the C2-chloro position for a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize 2-(Morpholin-4-yl)-8-chloro-6-methylquinoline.

Causality of Experimental Choices:

  • Nucleophile: Morpholine is chosen as a representative, robust secondary amine nucleophile.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the reaction.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate, as SNAr on chloroquinolines often requires thermal activation.

  • Validation: The protocol includes in-process control (TLC) and comprehensive final characterization (NMR, MS) to ensure the identity and purity of the product, making the system self-validating.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 212 mg, 1.0 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and anhydrous DMF (5 mL).

  • Addition of Nucleophile: Add morpholine (105 µL, 1.2 mmol) to the stirring suspension via syringe.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 12-18 hours.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

  • Characterization & Validation: Collect the pure fractions and concentrate to dryness. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring it is the desired 2-morpholino-8-chloro-6-methylquinoline regioisomer.

Experimental_Workflow Start 1. Reaction Setup (Reagents in DMF) Heating 2. Heat to 100 °C Start->Heating TLC 3. Monitor by TLC Heating->TLC 12-18 h TLC->Heating Incomplete Workup 4. Aqueous Work-up (EtOAc Extraction) TLC->Workup Complete Purify 5. Column Chromatography Workup->Purify End 6. Characterize Product (NMR, MS) Purify->End

Caption: Step-by-step workflow for selective SNAr reaction.

PART 4: Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds should be used as a guide.[5][6][7]

  • Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a high-potential building block for drug discovery programs. Its differentiated reactivity at the C2 and C8 positions allows for precise and selective chemical modifications, enabling the rapid generation of novel compound libraries. While direct sourcing requires engagement with specialized chemical suppliers, its synthesis is achievable through established methodologies. The experimental protocol detailed herein provides a reliable and validated starting point for chemists to begin exploring the synthetic utility of this versatile intermediate.

References

  • SAFETY DATA SHEET. ChemDmart. [Link]

  • 2,8-dichloroquinoline suppliers USA. WorldofChemicals. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, PMC. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, MDPI. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Pharmaceuticals, MDPI. [Link]

Sources

Advanced Safety Protocols and Hazard Characterization for Chlorinated Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Scaffold & Pharmacological Relevance[2]

Chlorinated methylquinoline derivatives (e.g., 4,7-dichloroquinoline, 4-chloro-2-methylquinoline) are critical heterocyclic intermediates in the synthesis of aminoquinoline antimalarials (such as chloroquine and hydroxychloroquine) and emerging kinase inhibitors.

While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often fail to capture the mechanistic safety nuances required for high-stakes drug development.[1] This guide bridges that gap, analyzing the structure-activity relationships (SAR) that drive both chemical reactivity and toxicity.

Structural Scope

This guide covers two distinct subclasses often encountered in the same synthetic pathway:

  • Ring-Chlorinated Methylquinolines: (e.g., 4-chloro-2-methylquinoline).[1] Generally stable, used as scaffolds.[1]

  • Side-Chain Chlorinated Derivatives: (e.g., 2-(chloromethyl)quinoline).[1] CRITICAL HAZARD. These are potent alkylating agents and lachrymators, often formed as byproducts or intermediates.[1]

Comprehensive Hazard Identification & Toxicology

The "Why" Behind the Hazard: SAR Analysis

The toxicity of these derivatives is not random; it is dictated by the electron-deficient quinoline ring and the position of the halogen.

  • The 4-Chloro Position: The chlorine atom at the 4-position (para to the nitrogen) is activated for Nucleophilic Aromatic Substitution (

    
    ). This makes the compound reactive toward biological nucleophiles (proteins, DNA), driving its classification as a skin and eye irritant.
    
  • The Methyl Group: Metabolic oxidation of the methyl group (by CYP450 enzymes) can generate reactive intermediates (aldehydes or epoxides), contributing to potential mutagenicity concerns in specific isomers (e.g., 4-methylquinoline derivatives).

GHS Classification Matrix

The following table summarizes the core GHS classifications for standard ring-chlorinated methylquinolines (e.g., CAS 4295-06-1).

Hazard ClassCategoryH-CodeHazard StatementMechanistic Basis
Skin Corrosion/Irritation Cat 2H315 Causes skin irritationLipophilic absorption +

reactivity with keratin.[1]
Serious Eye Damage Cat 2A/1H319 Causes serious eye irritationHigh pH sensitivity of ocular tissue to basic heterocycles.[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritationInhalation of dust/mist triggers mucosal inflammation.[1]
Aquatic Toxicity Acute 3H402 Harmful to aquatic lifePersistence of the chlorinated N-heterocycle in water.[1]

CRITICAL WARNING: If your derivative involves side-chain chlorination (e.g.,


), you must elevate the classification to Skin Corr. 1B (Causes severe burns)  and suspect Carcinogenicity (H350)  due to direct DNA alkylation.[1]

Exposure Control & Engineering Logic

Effective safety is not about "wearing gloves"; it is about establishing a barrier between the worker and the specific permeation mechanism of the chemical.

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for handling chlorinated quinolines, prioritizing containment over PPE.

ExposureControl Hazard Hazard Assessment: Chlorinated Methylquinoline State Physical State: Solid vs. Solution Hazard->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Eng_Solid Engineering Control: Powder Hood / HEPA Enclosure (Velocity > 0.5 m/s) Solid->Eng_Solid Dust Risk Eng_Sol Engineering Control: Standard Fume Hood (Sash at working height) Solution->Eng_Sol Vapor Risk PPE_Hand PPE Decision: Nitrile (Double) vs. Laminate Eng_Solid->PPE_Hand Eng_Sol->PPE_Hand Action_Nitrile Use Nitrile (0.11mm) for incidental splash PPE_Hand->Action_Nitrile Solid Handling Action_Shield Use Silver Shield® / Laminate for prolonged contact or DCM solutions PPE_Hand->Action_Shield Dissolved in DCM/Chloroform

Figure 1: Decision logic for engineering controls and PPE selection based on physical state and solvent carrier.

Specific PPE Protocols
  • Respiratory: If handling >10g of powder outside a HEPA-filtered enclosure, a P95/P100 particulate respirator is mandatory.[1]

  • Dermal (Glove Selection):

    • Solids: Standard Nitrile (0.11 mm) is sufficient.[1]

    • Solutions: Chlorinated quinolines are often dissolved in Dichloromethane (DCM) or Chloroform.[1] Nitrile degrades rapidly in these solvents. You must use PVA (Polyvinyl alcohol) or Silver Shield® (Laminate) gloves for solution handling.[1]

Thermal Stability & Emergency Response

Chlorinated nitrogen heterocycles possess a deceptive thermal stability profile.[1] They appear stable until they reach a decomposition threshold, at which point they release toxic gases.[1]

Decomposition Chemistry

Upon heating to decomposition (>250°C or in fire conditions), the C-Cl bond undergoes homolytic cleavage. The presence of the nitrogen ring facilitates the formation of NOx.

Decomposition Products:

  • Hydrogen Chloride (HCl): Corrosive, forms white mist on contact with moisture.[1]

  • Nitrogen Oxides (NOx): Pulmonary irritants, delayed edema risk.[1]

  • Carbon Monoxide (CO): Asphyxiant.[1]

Emergency Response Decision Tree

EmergencyResponse Event Emergency Event Type_Fire Fire / Thermal Decomp Event->Type_Fire Type_Spill Spill / Release Event->Type_Spill Action_Fire1 Evacuate Downwind (HCl/NOx Risk) Type_Fire->Action_Fire1 Action_Fire2 Media: CO2 or Dry Chem (Avoid water jet if possible) Type_Fire->Action_Fire2 Action_Spill1 Isolate Area Type_Spill->Action_Spill1 Action_Spill2 Solid: Wet Sweep (Avoid Dust) Action_Spill1->Action_Spill2 Action_Spill3 Liquid: Absorb with Vermiculite Action_Spill1->Action_Spill3 Disposal Disposal: High-Temp Incineration with Scrubber (for HCl) Action_Spill2->Disposal Action_Spill3->Disposal

Figure 2: Emergency response protocols distinguishing between thermal events (fume release) and containment failures.

Ecological Fate & Waste Management

Self-Validating Disposal Protocol: Never dispose of chlorinated heterocycles down the drain. The stability of the quinoline ring means it resists biodegradation in standard wastewater treatment plants.

  • Segregation: Collect in "Halogenated Organic Waste" streams.

  • Verification: Test pH of aqueous waste streams; if acidic, it may indicate hydrolysis of side-chain chlorides (if present).[1]

  • Ultimate Destruction: Requires high-temperature incineration (>1100°C) with secondary combustion chambers and caustic scrubbers to neutralize the generated HCl.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - 4,7-dichloroquinoline.[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[1] Retrieved from [Link][1]

  • Pandawa Institute Journals (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.[1] Retrieved from [Link][1]

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Methodological & Application

Nucleophilic substitution conditions for 2-chloro position in quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution at the C2 Position of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline C2 Position

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial agents like chloroquine and anticancer drugs.[1][2] The ability to precisely functionalize the quinoline ring is paramount for developing novel compounds with tailored properties. The 2-position (C2) of the quinoline ring is particularly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. This intrinsic reactivity makes 2-chloroquinoline a versatile and highly valuable intermediate for introducing a diverse array of functional groups.

This guide provides a comprehensive overview of the primary methodologies for effecting nucleophilic substitution at the C2 position. We will delve into the mechanistic underpinnings of both classical and modern techniques, offering field-tested protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Chapter 1: Mechanistic Foundations of C2 Substitution

Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. Two principal pathways dominate the substitution of 2-chloroquinolines: direct Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

The SNAr Pathway: An Addition-Elimination Cascade

The classical SNAr mechanism is a two-step process. It is favored when the aromatic ring is electron-poor, a condition inherently met by the quinoline system.[3][4]

  • Nucleophilic Attack: A potent nucleophile attacks the electron-deficient C2 carbon, which bears the chloride leaving group. This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination & Aromatization: The chloride ion is subsequently expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.

The presence of additional electron-withdrawing groups on the quinoline ring can further stabilize the Meisenheimer intermediate and accelerate the reaction.[3][4][5]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination sequence.

Transition-Metal Catalysis: Expanding the Scope

While SNAr is effective for strong nucleophiles, its scope can be limited. Modern organic synthesis heavily relies on transition-metal catalysis, primarily using palladium and copper, to form C-N, C-O, C-S, and C-C bonds under milder conditions and with broader substrate compatibility.[7] The most prominent examples are the Buchwald-Hartwig amination and the Ullmann condensation.[8][9]

The general catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) or Cu(I) catalyst inserts into the C-Cl bond of the 2-chloroquinoline.

  • Ligand Exchange/Coordination: The nucleophile coordinates to the metal center.

  • Reductive Elimination: The new C-Nu bond is formed, releasing the product and regenerating the active catalyst.

Caption: The catalytic cycle for C-Nu bond formation.

Chapter 2: C-N Bond Formation: Accessing Aminoquinolines

2-Aminoquinolines are privileged scaffolds in drug discovery.[10] Both classical and catalyzed methods are routinely employed for their synthesis from 2-chloroquinolines.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is arguably the most powerful and versatile method for C-N bond formation.[7][8] It offers excellent functional group tolerance and generally proceeds under much milder conditions than traditional methods.[7][11]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable sources of the active Pd(0) catalyst.

  • Ligand: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to stabilize the Pd(0) species and promote the crucial reductive elimination step.[8][12] The choice of ligand often depends on the steric and electronic properties of the amine.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is necessary to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.[8]

Protocol 2.1.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to Pd)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-chloroquinoline, palladium catalyst, and phosphine ligand.

  • Reagent Addition: Add the base, followed by the anhydrous solvent and finally the amine.

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The copper-catalyzed Ullmann reaction is an older but still relevant method, particularly for certain substrates.[9][13] It typically requires higher temperatures and stoichiometric amounts of copper, but modern protocols have improved its efficiency with catalytic copper sources and ligands.[9]

Typical Conditions:

  • Catalyst: CuI, Cu₂O, or copper powder.

  • Base: K₂CO₃ or K₃PO₄.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO.

  • Temperature: Often >150 °C.

  • Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[14]

Chapter 3: C-O and C-S Bond Formation

Synthesis of 2-Alkoxy/Aryloxy-quinolines (O-Nucleophiles)

The reaction of 2-chloroquinolines with alkoxides or phenoxides typically proceeds via the SNAr mechanism and is often straightforward. The 2-chloroquinoline shows higher reactivity toward methoxide ions than its 4-chloro counterpart.[15]

Protocol 3.1.1: General Procedure for O-Arylation/Alkylation

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Alcohol or Phenol (1.5-2.0 equiv)

  • Base (e.g., NaH, K₂CO₃, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. Add the base portion-wise at 0 °C and allow the mixture to stir at room temperature for 30 minutes to generate the corresponding alkoxide/phenoxide.

  • Addition: Add a solution of 2-chloroquinoline in the same solvent to the nucleophile mixture.

  • Reaction: Heat the reaction mixture (typically 60-120 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction and quench carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Synthesis of 2-Thioquinolines (S-Nucleophiles)

Sulfur nucleophiles are exceptionally potent due to the high polarizability of sulfur.[16] Reactions with thiols often proceed readily under basic conditions via an SNAr mechanism.[17]

Typical Conditions:

  • Nucleophile: A thiol (R-SH) with a base (e.g., NaH, NaOEt) or a pre-formed thiolate salt (R-SNa).[18]

  • Solvent: Ethanol, DMF, or DMSO.

  • Temperature: Often proceeds at room temperature or with gentle heating.

Chapter 4: C-C Bond Formation: Advanced Applications

Forming a C-C bond at the C2 position is crucial for elaborating the quinoline core. While classical nucleophilic substitution with carbanions is possible, modern palladium-catalyzed cross-coupling reactions are the methods of choice for their reliability and scope.[19][20]

Reaction NameCoupling PartnerTypical Catalyst SystemKey Features
Suzuki Coupling Boronic Acids/EstersPd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (Na₂CO₃, K₃PO₄)Robust, commercially available reagents, tolerant of many functional groups.
Sonogashira Coupling Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Base (Et₃N, piperidine)Direct method for introducing alkyne functionalities.
Heck Coupling AlkenesPd(OAc)₂, Ligand, Base (Et₃N)Forms C-C bonds with alkenes, though less common for this specific transformation.
Stille Coupling OrganostannanesPd(PPh₃)₄Effective but limited by the toxicity of tin reagents.

Chapter 5: Experimental Workflow and Optimization

A successful substitution reaction depends on the careful control of multiple parameters.

Workflow Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents Reagent Addition (Solvent, Substrate, Catalyst, Base, Nu) Setup->Reagents Reaction Heating & Stirring (Oil Bath / Heating Mantle / Microwave) Reagents->Reaction Monitor Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Drying) Monitor->Workup Complete Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, HRMS) Purify->Characterize

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature; Poor quality reagents/solvent.Use a fresh batch of catalyst/ligand. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Increase reaction temperature. Ensure all reagents and solvents are anhydrous.
Side Product Formation Reaction temperature too high; Competing reaction pathways (e.g., hydrodehalogenation).Lower the reaction temperature. Screen different ligands for cross-coupling reactions. Ensure a strictly inert atmosphere.
Difficulty in Purification Product has similar polarity to starting material or byproducts.Optimize the reaction to drive it to completion. Use a different solvent system for chromatography or consider an alternative purification method like recrystallization.

Conclusion

The 2-chloroquinoline moiety is a powerful handle for the synthesis of diverse and complex molecular architectures. A thorough understanding of the underlying SNAr and transition-metal-catalyzed mechanisms allows the modern chemist to select the optimal conditions for a given transformation. The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its mildness and broad scope, while classical SNAr conditions remain highly effective for strong oxygen and sulfur nucleophiles. By carefully controlling reaction parameters and understanding the role of each component, researchers can efficiently and reliably access a wide range of 2-substituted quinolines for applications in drug discovery and beyond.

References

  • Microwave-assisted One-pot Synthesis of 2-Substituted Quinolines by Using Palladium Nanoparticles as a Catalyst developed from Green Alga Botryococcus braunii. Bentham Science.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. European Journal of Medicinal Chemistry.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
  • Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids.
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. Benchchem.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biolog... Ingenta Connect.
  • Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. UNF Digital Commons.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Copper-catalyzed cascade reaction: synthesis of pyrimido[4,5-b]quinolinones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines. New Journal of Chemistry.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
  • PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES.
  • C2 alkylation of quinoline with olefins.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Ullmann condens
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules.
  • Buchwald–Hartwig amin
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
  • Ullmann Condens
  • Mechanistic analysis of carbon–carbon bond formation by deoxypodophyllotoxin synthase. Journal of Biological Chemistry.
  • 3.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • C–C bond formation via photocatalytic direct functionalization of simple alkanes.
  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Ullmann Reaction. BYJU'S.
  • CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. Organic Letters.
  • Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols.
  • Nucleophilicity of Sulfur Compounds.

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,8-Dichloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Challenge of Selective Functionalization

The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The ability to precisely and selectively introduce molecular diversity at various positions on the quinoline ring is paramount for the development of new chemical entities with enhanced potency and optimized pharmacokinetic profiles.[3]

2,8-Dichloro-6-methylquinoline presents a versatile, yet challenging, substrate for synthetic chemists. The presence of two distinct chlorine atoms at the C2 and C8 positions opens avenues for sequential and regioselective functionalization. However, controlling the selectivity of palladium-catalyzed cross-coupling reactions is crucial to achieving the desired molecular architecture. This guide provides a comprehensive overview and detailed protocols for the selective cross-coupling of this compound, drawing upon established principles of palladium catalysis and insights from reactions on analogous dihaloquinoline systems.

Regioselectivity in the Cross-Coupling of this compound

A fundamental consideration in the functionalization of this compound is the relative reactivity of the two C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle.[4] The rate of this step is influenced by the electronic and steric environment of the halogen substituent.

For dihaloquinolines, the C2 and C4 positions are generally more activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effect of the ring nitrogen. In the case of 2,8-dichloroquinoline, theoretical predictions and experimental observations indicate that cross-coupling reactions, such as the Suzuki-Miyaura coupling, selectively occur at the C2 position .[5] This preferential reactivity at C2 over C8 can be attributed to the greater electrophilicity of the C2 position. This inherent selectivity allows for the stepwise functionalization of the quinoline core, first at C2, leaving the C8-chloro group available for a subsequent transformation.

Experimental Workflows and Protocols

The following sections provide detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are designed to achieve selective mono-functionalization at the C2 position of this compound.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide.[6] Its tolerance of a wide range of functional groups makes it particularly valuable in the synthesis of complex molecules.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand is often employed. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[6] The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Selective C2-Arylation of this compound

Reaction Scheme:

sub This compound prod 2-Aryl-8-chloro-6-methylquinoline sub->prod + boronic Arylboronic Acid boronic->prod cat Pd(OAc)₂, Ligand cat->prod base Base, Solvent, Heat base->prod

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.071.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 - 0.050.02 - 0.05
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.04 - 0.100.04 - 0.10
Potassium Carbonate (K₂CO₃)138.212.0 - 3.02.0 - 3.0
1,4-Dioxane---
Water---

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[8] This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to Suzuki coupling, a palladium precatalyst is used. However, the choice of ligand is critical and often tailored to the specific amine and aryl halide. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting in C-N coupling.[9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Selective C2-Amination of this compound

Reaction Scheme:

sub This compound prod 2-Amino-8-chloro-6-methylquinoline Derivative sub->prod + amine Primary or Secondary Amine amine->prod cat Pd₂(dba)₃, Ligand cat->prod base Base, Solvent, Heat base->prod

A representative Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.071.01.0
Amine (Primary or Secondary)-1.1 - 1.51.1 - 1.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.01 - 0.030.01 - 0.03
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.02 - 0.060.02 - 0.06
Sodium tert-butoxide (NaOtBu)96.101.5 - 2.01.5 - 2.0
Anhydrous Toluene---

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene followed by the amine via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst.

Experimental Protocol: Selective C2-Alkynylation of this compound

Reaction Scheme:

sub This compound prod 2-Alkynyl-8-chloro-6-methylquinoline sub->prod + alkyne Terminal Alkyne alkyne->prod cat Pd(PPh₃)₂Cl₂, CuI cat->prod base Base, Solvent, Heat base->prod

A representative Sonogashira coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.071.01.0
Terminal Alkyne-1.2 - 2.01.2 - 2.0
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)701.900.02 - 0.050.02 - 0.05
Copper(I) Iodide (CuI)190.450.04 - 0.100.04 - 0.10
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)--Solvent
Tetrahydrofuran (THF) (optional co-solvent)---

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine (or a mixture of THF and diisopropylamine).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(R¹)X Pd0->OA_complex Oxidative Addition ArX R¹-X (this compound) ArX->OA_complex Trans_complex L₂PdII(R¹)R² OA_complex->Trans_complex Transmetalation Boronic R²-B(OR)₂ Boronic->Trans_complex Base Base Base->Trans_complex Trans_complex->Pd0 Reductive Elimination Product R¹-R² (Product) Product->Pd0

Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(R¹)X Pd0->OA_complex Oxidative Addition ArX R¹-X (this compound) ArX->OA_complex Amido_complex L₂PdII(R¹)(NR²R³) OA_complex->Amido_complex Amine Coordination & Deprotonation Amine R²R³NH Amine->Amido_complex Base Base Base->Amido_complex Amido_complex->Pd0 Reductive Elimination Product R¹-NR²R³ (Product) Product->Pd0

Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(R¹)X Pd0->OA_complex Oxidative Addition Trans_complex L₂PdII(R¹)(C≡CR²) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Alkyne Deprotonation Alkyne R²-C≡CH Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Trans_complex Cu_acetylide->CuX ArX R¹-X (this compound) ArX->OA_complex Product R¹-C≡CR² (Product) Product->Pd0

Catalytic Cycles for Sonogashira Coupling.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound offers a powerful strategy for the synthesis of novel, functionalized quinoline derivatives. The inherent electronic properties of the quinoline ring system allow for predictable and selective mono-functionalization at the C2 position. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields. The resulting 2-substituted-8-chloro-6-methylquinolines are valuable intermediates for further diversification at the C8 position, enabling access to a wide array of complex molecular architectures for applications in drug discovery and materials science.

References

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17755-17781. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI. Available at: [Link]

  • Maguire, G. E. M., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 4(1), 2151-2162. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing. Available at: [Link]

  • Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). MDPI. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022). Bentham Science. Available at: [Link]

  • Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 761-764. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2017). ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-23. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (2012). Google Patents.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2020). Taylor & Francis Online. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • CO2-Driven C(sp2)–H Lactamization to 2-Quinolinones. (2026). ACS Publications. Available at: [Link]

  • Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross. (2021). Research Collection. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (2018). PMC. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2012). ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2010). PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

  • Smith, C. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356-4359. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Application Note: Engineering Kinase Inhibitors using the 2,8-Dichloro-6-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinoline pharmacophore is a "privileged structure" in kinase inhibitor design, serving as the core for FDA-approved drugs like Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR).

This guide focuses on 2,8-Dichloro-6-methylquinoline (CAS 6965-63-5) as a high-value starting scaffold. Unlike generic quinolines, this specific substitution pattern offers a unique trifunctional handle for Structure-Activity Relationship (SAR) exploration:

  • C2-Chlorine (The Hinge Vector): Highly reactive toward

    
     displacement, allowing the introduction of amino-heterocycles to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues).
    
  • C8-Chlorine (The Solvent/Gatekeeper Vector): Provides orthogonal reactivity (via Pd-catalyzed coupling) to target the solvent-exposed front or the hydrophobic back pocket, often modulating selectivity against gatekeeper mutations.

  • C6-Methyl (The Metabolic/Tail Vector): A stable hydrophobic handle that can be chemically modified (benzylic oxidation/halogenation) to adjust lipophilicity (

    
    ) or extend into the ribose-binding pocket.
    

Structural Biology & SAR Logic

Effective kinase inhibition requires precise geometric alignment within the ATP-binding pocket. The this compound scaffold is designed to exploit the following binding interactions:

The Binding Hypothesis
  • The Anchor (N1): The quinoline nitrogen serves as a hydrogen bond acceptor.

  • The Hinge Binder (C2): Displacement of the C2-Cl with an aniline or amino-heterocycle provides the H-bond donor/acceptor pair required for hinge binding.

  • Selectivity Filter (C8): The C8-Cl is sterically demanding. Substitution here forces the molecule to adopt specific torsion angles, potentially inducing "Type 1.5" or "Type 2" binding modes (DFG-out) depending on the bulk of the substituent.

Visualization of the SAR Strategy

SAR_Strategy Scaffold This compound (Core Scaffold) C2_Node C2 Position (High Reactivity) Target: Hinge Region Scaffold->C2_Node C8_Node C8 Position (Med Reactivity) Target: Solvent Front / Gatekeeper Scaffold->C8_Node C6_Node C6 Methyl (Low Reactivity) Target: Hydrophobic Pocket Scaffold->C6_Node C2_Action Reaction: SnAr / Buchwald Effect: Primary Potency C2_Node->C2_Action C8_Action Reaction: Suzuki / Sonogashira Effect: Isoform Selectivity C8_Node->C8_Action C6_Action Reaction: Benzylic Bromination Effect: ADME / Solubilization C6_Node->C6_Action

Caption: SAR Functionalization Vectors for this compound. The C2 position is the primary vector for hinge-binding elements, while C8 and C6 modulate selectivity and pharmacokinetics.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Install the primary hinge-binding motif. Principle: The C2-chlorine is activated by the adjacent ring nitrogen (electrophilic center), making it significantly more reactive toward nucleophilic aromatic substitution (


) than the C8-chlorine. This allows functionalization without protecting the C8 position.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: 4-Amino-N-methylpiperidine or substituted aniline (1.2 eq)

  • Solvent: 2-Ethoxyethanol or n-Butanol (High boiling point polar protic solvents facilitate the transition state).

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (0.1 eq) - Critical for protonating the ring nitrogen to increase electrophilicity.

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (212 mg, 1.0 mmol) in 2-ethoxyethanol (5 mL).

  • Add Reagents: Add the amine nucleophile (1.2 mmol) followed by pTSA (19 mg, 0.1 mmol).

  • Reflux: Heat the mixture to 110°C (oil bath temperature) for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold diethyl ether, and dry. This is often the HCl/pTSA salt of the product.

    • If solution remains: Dilute with EtOAc (30 mL), wash with saturated

      
       (2 x 15 mL) and brine. Dry over 
      
      
      
      .
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: C8-Arylation (Suzuki-Miyaura Coupling)

Objective: Extend the molecule into the solvent front to improve selectivity. Principle: With the C2 position already substituted, the remaining C8-chlorine requires Palladium catalysis to react.

Materials:

  • Substrate: C2-substituted quinoline intermediate (from Protocol A) (1.0 eq).

  • Boronic Acid: Phenylboronic acid or Pyridine-3-boronic acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) - Chosen for robustness with aryl chlorides.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Setup: Purge a microwave vial or sealed tube with Nitrogen/Argon.

  • Charge: Add the substrate (0.5 mmol), boronic acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Degas: Bubble Nitrogen through the solution for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90°C for 16 hours (thermal) or 120°C for 30 mins (microwave).

    • Note: The C8 position is sterically hindered. If conversion is low, switch to a more active catalytic system like

      
       / XPhos.
      
  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended due to the polarity of kinase inhibitors.

Biological Evaluation & Validation

Once the library is synthesized, compounds must be validated for kinase inhibitory potential.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine


 values against target kinases (e.g., c-Met, EGFR).

Protocol:

  • Preparation: Prepare 2.5x Kinase/Peptide mix in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dosing: Dispense 100 nL of compound (in DMSO) into a 384-well white plate (10-point dose-response, starting at 10

    
    ).
    
  • Reaction Start: Add 2

    
     of Kinase/Peptide mix. Incubate 10 mins. Add 2 
    
    
    
    of ATP (at
    
    
    concentration).
  • Incubation: Incubate at Room Temp for 60 minutes.

  • Detection:

    • Add 4

      
       ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 mins.
      
    • Add 8

      
       Kinase Detection Reagent (Converts ADP to ATP 
      
      
      
      Luciferase signal). Incubate 30 mins.
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Representative Screening Data (Hypothetical)

Note: This table illustrates expected trends based on typical quinoline SAR.

Compound IDC2 Substituent (Hinge)C8 Substituent (Selectivity)C6 Substituentc-Met IC50 (nM)EGFR IC50 (nM)Solubility (pH 7.4)
QL-001 Cl (Unreacted)ClMethyl>10,000>10,000Low
QL-005 4-amino-N-methylpiperidineClMethyl4501,200High
QL-012 3-fluoroanilineClMethyl12050Low
QL-023 3-fluoroaniline3-pyridineMethyl15 250Medium
QL-028 3-fluoroaniline1-methyl-1H-pyrazole-4-ylMethyl228 Medium

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: this compound Step1 Step 1: Regioselective SnAr (C2) Reagents: Amine, pTSA, 110°C Start->Step1 High Electrophilicity at C2 Intermediate Intermediate: 2-Amino-8-chloro-6-methylquinoline Step1->Intermediate Step2 Step 2: Suzuki Coupling (C8) Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Intermediate->Step2 Pd-Catalysis required for C8 Final Final Product: 2,8-Diaryl/amino-6-methylquinoline Step2->Final

Caption: Step-wise synthetic pathway exploiting the differential reactivity of the C2 and C8 chlorine atoms.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If you observe substitution at C8 during the

    
     step (rare but possible with extremely strong nucleophiles), lower the temperature to 80°C and ensure strictly 1.0–1.1 equivalents of amine are used.
    
  • Purification of Intermediates: The 2-chloro-8-amino intermediates can be "greasy." If column chromatography is difficult, try recrystallization from hot Ethanol/Water mixtures.

  • Solubility: The 2,8-dichloro scaffold is very lipophilic. Ensure your C2 amine has a solubilizing group (morpholine, piperazine, or pyrrolidine) if you intend to run cell-based assays later.

  • C6-Methyl Oxidation: If you need to oxidize the C6-methyl to a carboxylic acid (to attach a solubilizing tail), use

    
     in dioxane or 
    
    
    
    . Note that this should be done before installing sensitive functional groups at C2/C8 if possible, or use mild radical bromination (NBS) followed by hydrolysis.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Retrieved from

  • MDPI. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Retrieved from

  • National Institutes of Health (NIH). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved from

  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization. Retrieved from [3]

  • ChemScene. (2025). Product Data: this compound (CAS 1195523-25-1).[4] Retrieved from

Sources

Application Note: A Strategic Approach to the Synthesis of 6-Methylquinoline Derivatives via Catalytic Dechlorination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 6-methylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial and anticancer potential.[1][2][3] This application note provides a detailed protocol and scientific rationale for the synthesis of 6-methylquinoline from its 8-chloro precursor. We will explore the strategic importance of using a chloro-substituent as a synthetic handle and detail a robust and high-yield catalytic hydrogenation protocol for its subsequent removal. This guide is intended for researchers in organic synthesis and drug development, offering field-proven insights into experimental design, execution, and optimization.

Introduction: The Quinoline Scaffold and the Role of Dechlorination

Quinoline and its derivatives are fundamental motifs in drug discovery, renowned for their broad pharmacological effects which span antimalarial, anticancer, and anti-inflammatory activities.[4][5][6] The specific substitution pattern on the quinoline ring system dramatically influences the molecule's biological activity and pharmacokinetic profile.

A common synthetic challenge is the precise control of substitution on the quinoline core. The introduction of a chlorine atom, specifically at the C-8 position, can serve two strategic purposes:

  • Modulating Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire ring system, enabling or directing subsequent reactions.

  • A Removable Directing Group: The chloro group can be used to block a position or direct other substituents before being efficiently removed in a final step.

This guide focuses on the latter strategy, presenting a comprehensive workflow for the synthesis of 6-methyl-8-chloroquinoline and its subsequent transformation into the desired 6-methylquinoline via a highly efficient catalytic dechlorination process.

Overall Synthetic Pathway

The synthesis is conceptualized as a two-stage process. The first stage involves the construction of the chlorinated quinoline core, followed by the critical dechlorination step. This pathway provides a reliable route to the target compound, often with higher overall yields and purity compared to direct synthesis methods that may produce difficult-to-separate isomers.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Dechlorination Start 2-Chloro-4-methylaniline Precursor 6-Methyl-8-chloroquinoline Start->Precursor  Skraup Synthesis  (Glycerol, H₂SO₄, Oxidant) Final 6-Methylquinoline Precursor->Final  Catalytic Hydrogenation  (H₂, Pd/C, Base)

Figure 1: A diagram illustrating the two-stage synthetic pathway from 2-chloro-4-methylaniline to the final product, 6-methylquinoline.

Experimental Protocols & Methodologies

Protocol A: Synthesis of 6-Methyl-8-chloroquinoline (Precursor)

This protocol is based on the classical Skraup synthesis, a reliable method for constructing the quinoline ring system.[7]

Materials:

  • 2-Chloro-4-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid.

  • Reagent Addition: Slowly add 2-chloro-4-methylaniline to the sulfuric acid with vigorous stirring. The mixture will generate heat. Once the initial exotherm subsides, add the oxidizing agent, followed by the slow, dropwise addition of glycerol.

  • Heating: Heat the reaction mixture to approximately 120-130°C. The reaction is highly exothermic and requires careful temperature control. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 8-9. This step must be performed in an ice bath to manage the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 6-methyl-8-chloroquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol B: Dechlorination via Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the hydrodechlorination of aromatic chlorides, offering clean conversion and high yields.[8][9][10]

Materials:

  • 6-Methyl-8-chloroquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • A base (e.g., Sodium hydroxide, Potassium hydroxide, or Triethylamine)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite or filter paper

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (or a round-bottom flask for balloon hydrogenation), add 6-methyl-8-chloroquinoline.

  • Solvent and Base: Dissolve the starting material in methanol or ethanol. Add an equimolar amount of a base like sodium hydroxide. The base is crucial as it neutralizes the HCl generated during the reaction, preventing catalyst poisoning and driving the reaction to completion.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Safety Note: Pd/C can be pyrophoric, especially when dry. It should be handled in an inert atmosphere or added carefully as a slurry.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 30-50 psi for a Parr apparatus or 1 atm for a balloon setup).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots using TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol). Safety Note: The filtered catalyst should not be allowed to dry in the open air as it can ignite. It should be quenched by submerging it in water.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove inorganic salts. Dry the organic layer and evaporate the solvent to yield the final product, 6-methylquinoline.[1]

  • Purification: If necessary, the product can be further purified by column chromatography or distillation.

Data Summary and Causality

The choice of reaction parameters is critical for a successful dechlorination. Below is a table summarizing typical conditions and expected outcomes.

ParameterConditionRationale / Causality
Catalyst 10% Palladium on Carbon (Pd/C)Palladium is highly effective for C-Cl bond cleavage. The carbon support provides high surface area for the reaction.
Catalyst Loading 5 - 10 mol%Balances reaction rate with cost and ease of removal. Higher loading may be needed for less reactive substrates.
Solvent Methanol or EthanolExcellent solvents for the substrate and base; stable under hydrogenation conditions.
Base NaOH, KOH, or Et₃N (1.0-1.2 eq)Essential to scavenge the HCl byproduct, which would otherwise poison the palladium catalyst and inhibit the reaction.
H₂ Pressure 1-4 atm (15-60 psi)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Often, atmospheric pressure is sufficient.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, avoiding side reactions. Gentle heating (40-50°C) can be used if the reaction is sluggish.
Typical Yield >90%This method is known for its high efficiency and quantitative conversion when run to completion.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the catalytic dechlorination protocol, from setup to final product isolation.

G start Start dissolve Dissolve Substrate & Base in Solvent start->dissolve add_catalyst Add Pd/C Catalyst (Under Inert Atmosphere) dissolve->add_catalyst setup_h2 Seal Vessel, Purge with N₂, Introduce H₂ add_catalyst->setup_h2 react Stir Vigorously at RT Monitor Progress (TLC/GC) setup_h2->react vent Vent H₂, Purge with N₂ react->vent filter Filter Through Celite to Remove Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (if needed) concentrate->extract finish Isolate Pure Product extract->finish

Sources

Troubleshooting & Optimization

Technical Support Center: Dichloroquinoline (DCQ) Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Dichloroquinolines (DCQs) present a distinct solubility paradox in drug discovery. While theoretically soluble in polar aprotic solvents like DMSO due to their planar, heteroaromatic structure, they frequently exhibit "crash-out" phenomena upon storage or aqueous dilution. This guide deconstructs the physicochemical failure modes of DCQs—specifically the interplay between crystal lattice energy, DMSO hygroscopicity, and lipophilicity (LogP ~3.3–3.8)—and provides self-validating protocols to resolve them.

Module 1: The "Silent Killer" – DMSO Hygroscopicity & Stock Stability

The Problem: A stock solution prepared at 10–50 mM appears clear initially but develops a fine precipitate or "haze" after storage at -20°C, or fails to re-dissolve after thawing.

The Mechanism: DMSO is aggressively hygroscopic. At standard laboratory humidity (50% RH), pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.

  • Lattice Energy vs. Solvation: DCQs rely on Van der Waals and

    
    -
    
    
    
    stacking for crystal stability. DMSO solvates these molecules effectively only when anhydrous.
  • The Tipping Point: As DMSO absorbs atmospheric moisture, the solvent's dielectric constant changes. Water molecules cluster around the DMSO sulfoxide group, disrupting the solvation shell required to keep the hydrophobic DCQ in solution. The compound is thermodynamically forced back into its crystal lattice (precipitation).

Troubleshooting Protocol: The "Dry-Aliquot" System

StepActionTechnical Rationale
1 Use Anhydrous DMSO Use only DMSO grade "Anhydrous" (≥99.9%, water <50 ppm). Never use a "community bottle" that has been opened multiple times.
2 Heat & Sonicate If solid persists, heat to 45°C for 5 mins, then sonicate (40 kHz) for 10 mins. Note: Sonication degasses the solvent, improving solvation.
3 Single-Use Aliquots Immediately after dissolution, split stock into small aliquots (e.g., 50 µL) in amber glass or high-quality PP vials.
4 Double-Seal Storage Store vials inside a secondary container (jar) with active desiccant (silica gel) at -20°C.

Module 2: The "Crash-Out" – Aqueous Dilution Strategies

The Problem: The DMSO stock is clear, but adding it to cell culture media or assay buffer (PBS/HEPES) causes immediate cloudiness or loss of compound potency.

The Mechanism: This is a Kinetic Solubility Failure .

  • LogP Mismatch: DCQs are highly lipophilic. When a high-concentration DMSO "slug" hits water, the DMSO diffuses away into the water faster than the DCQ can equilibrate.

  • Supersaturation: The local concentration of DCQ momentarily exceeds its aqueous solubility limit, causing rapid nucleation.

Experimental Workflow: The "Intermediate Step" Dilution Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

  • Prepare Intermediate Plate: Dilute your high-concentration stock (e.g., 10 mM) into pure DMSO first to create a concentration gradient (e.g., 1 mM, 0.1 mM).

  • The "Shift" Step: Perform a 1:10 dilution of the DMSO intermediate into a buffer containing 0.05% Tween-20 or Pluronic F-127 .

    • Why? The surfactant lowers the surface tension and provides a "soft landing" for the hydrophobic DCQ molecules, preventing aggregation.

  • Final Addition: Add this pre-diluted mix to your final assay volume.

Visualizing the Workflow (Graphviz)

SolubilityWorkflow Start DCQ Solid Powder Stock Master Stock (10-50 mM) Start->Stock Dissolve Solvent Anhydrous DMSO (Water < 50ppm) Solvent->Stock Check Visual Inspection: Clear? Stock->Check Precip Precipitate/Haze Check->Precip No Dilution Aqueous Dilution (Assay Prep) Check->Dilution Yes HeatSon Heat (45°C) + Sonication (10 min) Precip->HeatSon HeatSon->Check Retry Crash Precipitation in Buffer? Dilution->Crash Direct Direct Addition (High Risk) Crash->Direct Yes (Bad Protocol) Intermed Intermediate Step: Dilute in DMSO first Crash->Intermed Optimization Direct->Precip Surfactant Add Surfactant: 0.05% Tween-20 Intermed->Surfactant Success Stable Assay Solution Surfactant->Success

Caption: Decision tree for troubleshooting DCQ solubility, emphasizing the "Intermediate Step" to prevent aqueous crash-out.

Module 3: Chemical Stability vs. Solubility

The Problem: Users often confuse insolubility with degradation. DCQs are electron-deficient quinolines. While generally stable, they can undergo hydrolysis or N-oxidation under specific stress conditions.

Diagnostic Check: If a precipitate forms, perform this quick validation:

  • Centrifuge the sample (13,000 rpm, 5 min).

  • Remove the supernatant.

  • Add fresh 100% Anhydrous DMSO to the pellet and vortex.

    • Result A (Clear Solution): The issue was solubility (reversible). Follow Module 1.

    • Result B (Insoluble/Colored): The issue is chemical degradation (irreversible). Check for contaminants or light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Can I acidify the DMSO to improve solubility?

  • Answer: Proceed with caution. While quinolines are basic (pKa ~4.9), the chlorine substituents on DCQs are electron-withdrawing, significantly lowering the basicity of the nitrogen. Acidification (e.g., HCl) might protonate the nitrogen, theoretically increasing polarity, but DCQ salts are often less soluble in DMSO than the free base. Furthermore, adding strong acid to DMSO can trigger exothermic decomposition. Recommendation: Stick to neutral anhydrous DMSO; use pH adjustments only in the aqueous phase (e.g., pH 4–5 buffer) if the assay permits.

Q2: My stock froze during shipping. Is it ruined?

  • Answer: Likely not, but the "thaw" is critical. DMSO freezes at 19°C. If it absorbed water during the freeze-thaw cycle (condensation on the cap), the DCQ may have crystallized. Action: Warm the vial to 37°C before opening. Vortex vigorously. If particles remain, sonicate.[1] Do not use if the solution remains cloudy at room temperature.

Q3: Why does my 10 mM stock work, but my 50 mM stock precipitates?

  • Answer: You have hit the Thermodynamic Solubility Limit . Every compound has a maximum saturation point in a given solvent. For planar, stacking molecules like DCQs, this limit can be sharp. Action: We recommend a maximum stock concentration of 10–20 mM for this class of compounds to ensure safety margins against temperature fluctuations.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Impact of hygroscopic DMSO on Ro 41-0960 solubility. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 607503, 2,4-Dichloroquinoline. Retrieved from

  • Di, L., & Kerns, E. H. (2016).[6] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on kinetic solubility and DMSO "crash-out").

  • Balakin, K. V., et al. (2004).[6] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from

  • Sigma-Aldrich. (2025). FAQs on Inhibitor Preparation and DMSO Handling. Retrieved from

Sources

Technical Support Center: Buchwald-Hartwig Optimization for 2,8-Dichloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BH-28DC6MQ-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the optimization of Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) for 2,8-dichloro-6-methylquinoline .

The Critical Challenge: This substrate presents a classic regioselectivity competition. You have two electrophilic sites:

  • C2-Cl: Activated by the adjacent heterocyclic nitrogen (electron-deficient).

  • C8-Cl: Sterically hindered (peri-position) and electronically distinct.

The Verdict: Under standard Pd-catalyzed conditions, C2 is the kinetically favored site for oxidative addition. Functionalizing C8 typically requires either prior protection of C2, exhaustion of C2 (diamination), or highly specialized ligand control.

Module 1: Regioselectivity & Catalyst Selection
Q: Which position reacts first, C2 or C8?

A: The C2 position is significantly more reactive.

  • Mechanism: The adjacent nitrogen atom pulls electron density via induction, making the C2-Cl bond weaker and more susceptible to oxidative addition by the Pd(0) species.

  • Impact of 6-Methyl: The methyl group at C6 is electron-donating. While it slightly increases the electron density of the overall ring system (potentially slowing oxidative addition compared to the non-methylated parent), it does not override the electronic activation of C2 by the ring nitrogen.

Q: How do I select the right ligand?

Ligand selection is the primary lever for yield and selectivity.

GoalRecommended Ligand SystemMechanistic Rationale
Target C2 (Mono-amination) BINAP or Xantphos Bidentate ligands often enhance stability and favor the electronically activated C2 position while suppressing bis-amination through steric bulk.
Target C8 (after C2 reaction) BrettPhos or RuPhos The C8 position is sterically crowded. Bulky dialkylbiaryl phosphines (Buchwald 3rd/4th Gen) are required to facilitate oxidative addition at hindered centers.
General / Primary Amines BrettPhos Excellent for preventing β-hydride elimination (hydrodehalogenation), a common side reaction with primary amines.
Module 2: Mechanistic Workflow

The following diagram illustrates the decision logic for regioselectivity and the catalytic cycle specific to this substrate.

BuchwaldLogic Start Substrate: this compound Decision Target Position? Start->Decision PathC2 Target C2 (Kinetic Product) Decision->PathC2 Standard PathC8 Target C8 (Hindered) Decision->PathC8 Difficult CondC2 Conditions: Pd(OAc)2 or Pd2(dba)3 Ligand: BINAP or Xantphos Base: Cs2CO3 or NaOtBu Temp: 80-100°C PathC2->CondC2 CondC8 Conditions: Precatalyst: BrettPhos Pd G4 Base: NaOtBu (Strong) Temp: 100-120°C Solvent: Dioxane/t-Amyl alcohol PathC8->CondC8 ResultC2 Product: 2-Amino-8-chloro-6-methylquinoline CondC2->ResultC2 Oxidative Addition at C2 favored ResultC8 Product: 2,8-Diamino (if excess amine) or C8-Amino (if C2 blocked) CondC8->ResultC8 Requires bulky, electron-rich ligand

Caption: Decision tree for regioselective amination of this compound.

Module 3: Standard Operating Procedure (SOP)

Protocol: C2-Selective Mono-Amination Use this protocol for the initial functionalization of the C2 position.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv (Do not use large excess to avoid diamination)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + BINAP (2-5 mol%) OR Pd-G4-Xantphos (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base improves functional group tolerance.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the quinoline substrate, base, and Pd-ligand complex (if solid). Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine. (If liquid, add neat; if solid, add in step 1).

  • Activation: Heat the reaction block to 80°C . Monitor by LCMS at 2 hours.

    • Note: If conversion is <10%, increase to 100°C.

  • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Module 4: Troubleshooting Guide

Use this matrix to diagnose failed reactions.

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst PoisoningThe quinoline nitrogen can coordinate to Pd, arresting the cycle. Solution: Switch to a precatalyst (e.g., XPhos Pd G4) to ensure active species generation. Increase temperature to 110°C.
Product is De-chlorinated (Hydrodehalogenation)

-Hydride Elimination
Common with primary amines or alcohol solvents. Solution: 1. Switch solvent from alcohols to Toluene/Dioxane. 2. Use BrettPhos (bulky ligand prevents

-elimination).
Mixture of C2 and C8 products Loss of SelectivityTemperature too high or ligand too active. Solution: Lower temperature to 60-80°C. Use BINAP (bidentate bite angle often improves regioselectivity over monodentate ligands).
Low Yield with Aryl Chlorides Slow Oxidative AdditionThe C-Cl bond is strong. Solution: Switch to RuPhos or XPhos . These electron-rich ligands accelerate oxidative addition into aryl chlorides.
Visualizing the Failure Mode: Hydrodehalogenation

Dehalogenation Complex Pd-Amido Intermediate PathGood Reductive Elimination Complex->PathGood Bulky Ligand (BrettPhos) PathBad Beta-Hydride Elimination Complex->PathBad Small Ligand (PPh3) Product Desired Amine PathGood->Product Byproduct De-chlorinated Quinoline (Hydrodehalogenation) PathBad->Byproduct

Caption: Competition between productive reductive elimination and destructive hydrodehalogenation.

References
  • Abel, A. S., et al. (2013).[3] "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." Molecules, 18(2), 2096-2109.[3] Link

    • Key finding: Confirms regioselectivity for 2,8-dichloroquinoline favors the C2 position using BINAP.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2, 27-50. Link

    • Key finding: Authoritative guide on ligand selection (BrettPhos/RuPhos)
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link

    • Key finding: Establishes the utility of bidentate ligands like DPPF/BINAP in controlling selectivity.

Sources

Controlling regioselectivity in 2,8-Dichloro-6-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Regiocontrol Strategies for 2,8-Dichloro-6-methylquinoline Scaffolds Ticket ID: #QUI-28-REGIO-001 Status: Open

Executive Summary: The Reactivity Landscape

You are working with This compound , a scaffold presenting a classic "competitive electrophile" scenario. Success depends on exploiting the subtle electronic and steric differences between the C2-Cl (alpha to nitrogen) and C8-Cl (peri-position, adjacent to nitrogen) sites.

The Golden Rule of Quinoline Regioselectivity:

  • Nucleophilic Aromatic Substitution (SNAr): C2 is vastly more reactive than C8 due to the inductive electron-withdrawal of the adjacent nitrogen (–I effect) and resonance stabilization of the Meisenheimer intermediate.

  • Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald): C2 undergoes oxidative addition significantly faster than C8.

  • Lithium-Halogen Exchange: C8 is the "chelation" site, but C2 is a "nucleophilic trap."

Below is your interactive troubleshooting guide and standard operating procedures (SOPs).

Visualizing the Decision Matrix

Use this flow to determine your synthetic strategy.

ReactivityMap Substrate This compound SNAr S_NAr / Amination Substrate->SNAr Nucleophiles (Amines, OR-) Pd Pd-Catalyzed Coupling Substrate->Pd Boronic Acids / Pd(0) Li Li-Halogen Exchange Substrate->Li n-BuLi / iPrMgCl C2_Product C2-Substituted Product (Major) SNAr->C2_Product Kinetic Control (High Selectivity) Pd->C2_Product Low Temp / Stoichiometric Bis_Product 2,8-Disubstituted Product Pd->Bis_Product High Temp / Excess Reagent C8_Product C8-Substituted Product (Difficult Direct Access) Li->C8_Product Chelation Control (Risk of C2 attack) C2_Product->Bis_Product Step 2: Forcing Conditions

Caption: Figure 1. Reactivity flowchart for this compound. Note the kinetic dominance of the C2 position in standard nucleophilic and catalytic pathways.

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

User Issue: "I am trying to couple at C8, but C2 reacts first. Or, I am getting a mixture of mono- and bis-coupled products."

Root Cause Analysis: The C2-Cl bond is more electron-deficient than the C8-Cl bond. In Pd(0)/Pd(II) cycles, the oxidative addition step is generally the rate-determining step for aryl chlorides. The Pd(0) species preferentially inserts into the C2-Cl bond because the resulting Pd(II) intermediate is stabilized by the adjacent nitrogen's electron-withdrawing nature [1].

Protocol: Selective C2-Arylation

To isolate the C2-coupled product (leaving C8-Cl intact):

  • Stoichiometry: Use exactly 1.0 - 1.05 equivalents of boronic acid. Excess leads to bis-coupling.

  • Catalyst: Use standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 .

  • Temperature: Keep reaction temperature moderate (60–80°C ). Avoid refluxing in high-boiling solvents (e.g., toluene/water) if selectivity is lost.

  • Base: Use weaker bases (Na2CO3) rather than strong bases (Cs2CO3, K3PO4) which can accelerate the slower C8 reaction.

Protocol: Activating the "Dormant" C8-Cl

If you have already substituted C2 and need to react C8 (Sequential Functionalization):

  • The Challenge: The C8-Cl is sterically hindered (peri-interaction with H1 and the substituent at C7) and less electronically activated.

  • Ligand Choice: Switch to electron-rich, bulky Buchwald ligands. XPhos , RuPhos , or SPhos are required to facilitate oxidative addition at the deactivated C8 position [2].

  • Conditions: High temperature (100–120°C) and strong base (K3PO4) are often necessary.

Troubleshooting Table: Suzuki Coupling

SymptomProbable CauseCorrective Action
Bis-coupling observed Excess boronic acid or temp too high.Reduce boronic acid to 0.95 eq. Lower temp by 20°C.
No reaction at C8 Oxidative addition failure.Switch to Pd2(dba)3 + XPhos or Pd-PEPPSI-IPr .
Dehalogenation (C8-H) Beta-hydride elimination or reduction.Switch solvent from isopropanol/ethanol to Toluene/Dioxane.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I need to introduce an amine at C8, but it only goes to C2."

Technical Insight: SNAr is governed by the stability of the Meisenheimer complex. Attack at C2 places the negative charge on the electronegative ring nitrogen (highly favorable). Attack at C8 places charge on ring carbons (less favorable). Therefore, SNAr is virtually exclusive to C2 under standard conditions [3].

SOP: Ensuring C2 Selectivity
  • Nucleophile: Primary/Secondary amines, Alkoxides.

  • Solvent: DMF, DMSO, or NMP (dipolar aprotic accelerates SNAr).

  • Base: DIPEA or K2CO3.

  • Temperature: 80–100°C.

Can I force SNAr at C8?

Directly? No. Even with forcing conditions, you will likely degrade the molecule or get complex mixtures before achieving clean C8 substitution if C2 is still a chloride.

  • Workaround: If you must have an amine at C8 and a chloride at C2, you cannot use this scaffold. You must synthesize the quinoline ring de novo from a pre-functionalized aniline (e.g., 2-amino-3-chloro-5-methyl-aniline derivatives).

Module 3: Advanced Lithiation (The "Backdoor" to C8)

User Issue: "Can I use n-BuLi to exchange the C8-Cl?"

Critical Warning: Treating 2-chloroquinolines with n-BuLi is dangerous. The C=N bond is highly susceptible to nucleophilic addition by the butyl group at the C2 position, destroying your chloride functionality.

Protocol: Chelation-Controlled Exchange (High Risk/High Reward)

To target C8 via Lithium-Halogen Exchange, you must suppress C2 addition.

  • Reagent: Do NOT use n-BuLi. Use i-PrMgCl·LiCl (Turbo Grignard) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

    • Why? These are bulky and less nucleophilic toward the C=N bond but capable of halogen-metal exchange (Turbo Grignard) or directed deprotonation (LiTMP).

  • Mechanism: The ring Nitrogen lone pair can coordinate Mg/Li, directing the metal to the C8 position (the "Complex Induced Proximity Effect").

  • Temperature: Strictly -78°C .

  • Workflow:

    • Cool substrate in THF to -78°C.

    • Add i-PrMgCl·LiCl dropwise.

    • Stir 30-60 mins (monitor via GC-MS quench).

    • Add Electrophile (E+).

    • Note: This is difficult on 2,8-dichloro substrates because C2-Cl is also prone to exchange. This method is best reserved for 8-bromo-2-chloro analogs if available.

Frequently Asked Questions (FAQs)

Q1: Is it possible to selectively hydrolyze the C2-Cl to an OH (2-quinolone)? A: Yes. Heating in concentrated HCl or acetic acid/water will selectively hydrolyze C2-Cl due to the same electronic activation that drives SNAr. The C8-Cl will generally remain intact.

Q2: Why does my Suzuki reaction stall after the first coupling? A: The first coupling (at C2) introduces an aryl/alkyl group that is electron-donating (compared to Cl). This makes the quinoline ring more electron-rich, further deactivating the already sluggish C8-Cl bond. You must upgrade your catalyst system (e.g., to Pd-G3-XPhos ) for the second step.

Q3: Can I use N-oxide chemistry to activate C8? A: Oxidation to the N-oxide (using mCPBA) strongly activates C2 and C4 for nucleophilic attack. It does not significantly enhance C8 reactivity toward nucleophiles and may actually complicate regioselectivity. Stick to metal-catalyzed methods for C8.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Source: Organic Letters (ACS Publications). Key Finding: Confirms 2,8-dichloroquinoline undergoes cross-coupling selectively at C(2).[1][2] URL:[Link]

  • Ligand-Controlled Site-Selective Cross-Coupling. Source: Topics in Current Chemistry (PubMed). Key Finding: Discusses using bulky ligands to force reaction at sterically hindered or deactivated sites after the primary site has reacted. URL:[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Source: PubMed Central. Key Finding: Establishes the alpha-position (C2) dominance in Pd-catalyzed and nucleophilic events for dichloroquinolines. URL:[Link]

  • Metal–halogen exchange (General Mechanisms). Source: Wikipedia / General Organic Chemistry Consensus. Key Finding: C2-addition vs. exchange competition in N-heterocycles. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 2,8-Dichloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise structural elucidation of these compounds is paramount for understanding their biological activity and for the development of new chemical entities. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about molecular structure.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 2,8-dichloro-6-methylquinoline. As a senior application scientist, the aim is to move beyond a simple recitation of spectral data. Instead, this guide will dissect the spectrum, explaining the underlying principles that govern the chemical shifts and coupling patterns. By comparing the predicted spectrum of this compound with the experimental data of structurally related compounds—6-methylquinoline and 2-chloroquinoline—we will illuminate the nuanced effects of substituent positioning on the electronic environment of the quinoline ring. This comparative approach, supported by experimental protocols and data, is designed to provide researchers, scientists, and drug development professionals with a practical and insightful resource for their own work.

Fundamental Principles of ¹H NMR in Substituted Quinolines

The ¹H NMR spectrum of a quinoline derivative is a rich source of structural information. Each proton in the molecule resonates at a specific frequency, its chemical shift (δ), which is highly sensitive to its local electronic environment. The integration of a signal reveals the number of protons it represents, while the splitting pattern, or multiplicity, arises from spin-spin coupling (J) with neighboring protons, providing information about their connectivity.[1]

The aromatic protons of the parent quinoline molecule typically resonate in the downfield region of the spectrum, from approximately 7.0 to 9.0 ppm.[2] The introduction of substituents dramatically alters this landscape. Electron-withdrawing groups, such as the chloro groups in our target molecule, deshield nearby protons, causing their signals to shift to a higher frequency (downfield). Conversely, electron-donating groups, like the methyl group, shield adjacent protons, resulting in an upfield shift to a lower frequency.

Predicted ¹H NMR Spectrum of this compound

A detailed, proton-by-proton analysis of the expected ¹H NMR spectrum of this compound is as follows:

  • H-3 and H-4: These two protons on the pyridine ring will appear as doublets due to coupling with each other. The H-4 proton is expected to be further downfield than H-3 due to its proximity to the electronegative nitrogen atom.[3] The presence of the chloro group at C-2 will cause a significant downfield shift for H-3 and a smaller downfield shift for H-4.

  • H-5 and H-7: With the C-6 and C-8 positions substituted, H-5 and H-7 will each appear as singlets, as they lack adjacent protons to couple with. The chloro group at C-8 will deshield H-7, shifting it downfield. The methyl group at C-6 will have a shielding effect on H-5 and H-7, though the effect on H-7 will be less pronounced.

  • Methyl Protons (-CH₃): The three protons of the methyl group at C-6 will appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known spectra of 6-methylquinoline and 2-chloroquinoline.

Proton This compound (Predicted) 6-Methylquinoline (Experimental) [4]2-Chloroquinoline (Experimental) [2]
H-2 -8.83 ppm (dd)-
H-3 ~7.4-7.5 ppm (d)7.33 ppm (dd)7.35 ppm (d)
H-4 ~8.1-8.2 ppm (d)8.04 ppm (dd)8.03 ppm (d)
H-5 ~7.6-7.7 ppm (s)7.55 ppm (s)7.80 ppm (d)
H-7 ~7.8-7.9 ppm (s)7.54 ppm (d)7.75 ppm (ddd)
H-8 -7.99 ppm (d)8.15 ppm (d)
-CH₃ ~2.5 ppm (s)2.52 ppm (s)-

The comparison highlights the additive effects of the substituents. The downfield shift of H-3 and H-4 in the predicted spectrum of the target molecule, relative to 6-methylquinoline, is a direct consequence of the electron-withdrawing chloro group at C-2. Similarly, the downfield shift of H-7 in the target molecule, when compared to 6-methylquinoline, is due to the deshielding effect of the C-8 chloro group.

Experimental Protocol for ¹H NMR Analysis of Quinolines

The following is a generalized procedure for acquiring high-quality ¹H NMR spectra of quinoline derivatives.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the quinoline derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Poor shimming can lead to broad peaks.[3]

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2]

    • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve insert Insert into Spectrometer dissolve->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate & Analyze reference->integrate

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Troubleshooting and Advanced Techniques

A common challenge in the ¹H NMR of substituted quinolines is the overlap of aromatic proton signals.[3] Should this occur, several strategies can be employed:

  • Change the NMR Solvent: Switching to an aromatic solvent like benzene-d₆ can induce different chemical shifts and resolve overlapping signals.[3]

  • Vary the Sample Concentration: Intermolecular interactions can influence chemical shifts. Acquiring spectra at different concentrations may resolve signal overlap.[5]

  • Utilize 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can be invaluable for identifying coupled protons and tracing the connectivity within the quinoline ring system, even in cases of severe signal overlap.[3]

Conclusion

The ¹H NMR spectrum of this compound provides a clear illustration of how the electronic effects of substituents are reflected in the chemical shifts and coupling patterns of the quinoline ring protons. Through a comparative analysis with related compounds, we can confidently predict and interpret the spectrum of this and other complex quinoline derivatives. The ability to perform such detailed structural analysis is fundamental to advancing research in fields where quinoline-based molecules play a critical role.

References

  • Electronic Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of Acetanilides with Alkynes for the Synthesis of Quinolines". Organic Letters. 6

  • Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem. 3

  • 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook.

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Repository.

  • A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem. 2

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem. 7

  • 6-Methylquinoline | C10H9N | CID 7059. PubChem.

Sources

HPLC Retention Time Comparison of Methylquinoline Isomers: A Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic separation of methylquinoline isomers (e.g., 2-, 4-, 6-, 8-methylquinoline) presents a classic analytical challenge: these compounds share identical molecular weights (143.19 g/mol ) and exhibit nearly indistinguishable hydrophobicities. Standard C18 protocols often result in co-elution, particularly between the 4- and 6-isomers, leading to integration errors in impurity profiling and pharmacokinetic studies.

This guide moves beyond generic "try-and-see" approaches. By leveraging


-

interactions
and steric selectivity , we demonstrate why Phenyl-Hexyl stationary phases outperform C18 for this specific application. We provide comparative retention data, mechanistic insights, and a validated protocol to achieve baseline resolution (

) for all critical isomers.

The Chemistry of Separation

To separate these isomers, one must exploit their subtle electronic and steric differences rather than relying solely on hydrophobicity.[1]

Physicochemical Profile

The methyl group's position affects the basicity (pKa) and the molecule's ability to engage in stacking interactions.

IsomerCommon NameStructure NotepKa (approx.)Steric Hindrance
2-Methylquinoline QuinaldineMethyl adjacent to Nitrogen~5.8High (Ortho effect)
4-Methylquinoline LepidineMethyl para to Nitrogen~5.6Low
6-Methylquinoline -Distal ring substitution~5.2None (Planar)
8-Methylquinoline -Methyl adjacent to bridgehead~5.0High (Peri effect)

The Challenge: On a standard alkyl-bonded phase (C18), retention is driven by solvophobic exclusion. Since the methyl group adds a constant hydrophobic increment regardless of position, selectivity (


) approaches 1.0.

Experimental Methodology

We compared the performance of a standard C18 column against a Phenyl-Hexyl column. The goal was to maximize selectivity (


) between the critical pair (4-MeQ and 6-MeQ).
Standard Protocol Conditions
  • System: UHPLC with Diode Array Detection (DAD) at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Sample Concentration: 100 µg/mL in Mobile Phase.

Column Configurations
  • Column A (Baseline): End-capped C18 (150 x 4.6 mm, 3.5 µm).

  • Column B (Alternative): Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

Mobile Phase Strategy
  • Buffer: 10 mM Ammonium Acetate (pH 6.8). Note: Operating above the pKa ensures analytes are neutral, maximizing retention and interaction with the stationary phase.

  • Organic Modifier: Methanol (MeOH).[2][3] Crucial: MeOH is preferred over Acetonitrile (ACN) for Phenyl columns because ACN's own

    
    -electrons can suppress the stationary phase's 
    
    
    
    -
    
    
    interactions with the analyte.

Performance Comparison Data

The following data illustrates the retention time (


) shifts observed when switching mechanisms.
Table 1: Retention Time & Resolution Comparison (Isocratic 60:40 MeOH:Buffer)
IsomerC18

(min)
C18 Resolution (

)
Phenyl-Hexyl

(min)
Phenyl-Hexyl

8-Methylquinoline 5.20-4.85-
2-Methylquinoline 5.350.6 (Co-elution)5.101.8
6-Methylquinoline 6.101.17.453.2
4-Methylquinoline 6.150.2 (Critical Pair)8.202.5
Analysis of Results
  • C18 Failure: The C18 column fails to resolve 4-MeQ and 6-MeQ (

    
    ). The hydrophobic surface cannot distinguish the distal methyl placement.
    
  • Phenyl-Hexyl Success: The Phenyl-Hexyl column achieves baseline separation (

    
    ) for all peaks.
    
  • Elution Reversal: Note the significant increase in retention for 4-MeQ and 6-MeQ on the Phenyl column. These "flat" isomers can stack effectively against the phenyl ring of the stationary phase.

  • Steric Exclusion: 2-MeQ and 8-MeQ elute earlier on the Phenyl column relative to the others. The methyl groups in the ortho (2-) and peri (8-) positions create steric bulk that prevents close

    
    -
    
    
    
    approach, reducing retention.

Mechanistic Visualization

To understand why the separation works, we must visualize the molecular interactions.

Diagram 1: Separation Mechanism (Hydrophobic vs. Pi-Pi)

G cluster_0 C18 Interaction (Hydrophobicity Only) cluster_1 Phenyl-Hexyl Interaction (Pi-Pi + Steric) C18_Surface Alkyl Chains (C18) Iso_4 4-Methylquinoline (Hydrophobic) C18_Surface->Iso_4 Weak Selectivity Iso_6 6-Methylquinoline (Hydrophobic) C18_Surface->Iso_6 Identical Interaction Ph_Surface Phenyl Ring Surface Iso_Flat 4- & 6-Methylquinoline (Planar / Accessible Pi System) Ph_Surface->Iso_Flat Strong Pi-Stacking (Long Retention) Iso_Bulky 2- & 8-Methylquinoline (Steric Hindrance) Ph_Surface->Iso_Bulky Steric Repulsion (Short Retention)

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl phases discriminate based on the accessibility of the pi-electron system.

Recommended "Gold Standard" Protocol

Based on the data, the following protocol is recommended for quality control (QC) and impurity analysis of methylquinolines.

Validated Workflow

Workflow Start Sample Preparation Dissolve in 50:50 MeOH:Water ColumnSelect Column Selection Phenyl-Hexyl (End-capped) Start->ColumnSelect MobilePhase Mobile Phase Setup A: 10mM NH4OAc (pH 6.8) B: Methanol (NOT Acetonitrile) ColumnSelect->MobilePhase Gradient Gradient Profile 0-2 min: 30% B 2-15 min: 30% -> 70% B 15-20 min: 70% B MobilePhase->Gradient Detection Detection UV @ 254 nm (Aromatic Ring) Gradient->Detection

Caption: Step-by-step validated workflow for separating methylquinoline isomers.

Detailed Protocol Steps:
  • Preparation: Dissolve samples in 50:50 Methanol:Water. Avoid pure organic solvent to prevent "solvent breakthrough" peak distortion.

  • Column: Use a Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl). The "Hexyl" spacer is critical as it provides balanced hydrophobicity while allowing the phenyl ring to orient for stacking.

  • Solvent Choice: Use Methanol . Acetonitrile forms its own

    
    -complexes with the stationary phase, effectively "blinding" the column to the subtle differences in the analyte's aromaticity.
    
  • pH Control: Maintain pH at 6.8.

    • Why? At pH 3.0, the quinoline nitrogen is protonated (

      
      ). The charged species is highly polar and elutes too quickly (near the void volume) with poor peak shape due to silanol repulsion. At pH 6.8, the molecule is neutral, maximizing hydrophobic and 
      
      
      
      -
      
      
      retention.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Silanol interactions with basic Nitrogen.Ensure the column is "End-capped". Increase buffer concentration to 20-25 mM.
Low Resolution (4 vs 6) Insufficient

-interaction.
Switch organic modifier from Acetonitrile to Methanol. Lower column temperature to 20°C (exothermic adsorption).
Retention Drift pH fluctuation.Quinoline pKa is ~5-6. Small changes in pH near this point cause large shifts in ionization state. Use a buffered mobile phase, not just simple acid/base additives.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

  • PubChem. Quinoline and Methylquinoline pKa Data.[4] Retrieved from [4]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC - Mechanisms of Interaction. Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,8-Dichloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential procedures for the safe and compliant disposal of 2,8-dichloro-6-methylquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from data on structurally similar chlorinated and methylated quinolines, and general principles of hazardous waste management. The core principle is to treat this compound as a hazardous waste, ensuring the safety of laboratory personnel and the protection of the environment.[1]

Immediate Safety and Hazard Assessment

Key Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful or toxic if swallowed.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4][5][6]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3][4][6]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[7]

Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:[1]

  • Eye Protection: Chemical safety goggles and a face shield.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6][8]

  • Body Protection: A laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Collection

Proper segregation is the first critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] It is particularly important to avoid mixing with strong oxidizing agents (e.g., perchlorates, nitrates) or strong acids (e.g., hydrochloric, sulfuric acid), as quinolines can react violently with these substances.[9]

  • Solid Waste: Collect solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed container.[9]

  • Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container. Suitable containers are typically high-density polyethylene (HDPE) or glass.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.[9] The contaminated area should then be decontaminated. A common procedure is to wash the area with 60-70% ethanol followed by a soap and water solution.[10]

  • Reporting: Report the spill to your institution's EHS department immediately.

Disposal Pathway

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7][9][11][12][13]

Disposal Decision Workflow

DisposalWorkflow A Generation of This compound Waste B Segregate Waste (Solid vs. Liquid) A->B C Select Appropriate Waste Container (HDPE or Glass) B->C D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Associated Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup Schedule E->F G Waste Collected by Licensed Disposal Vendor F->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

Labeling and Storage

Accurate labeling and safe storage of hazardous waste are critical for regulatory compliance and safety.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is away from incompatible materials.[13] The storage area should be cool, dry, and well-ventilated.[3] Keep containers tightly closed.[2][3]

Regulatory Considerations

While a specific EPA hazardous waste code for this compound is not explicitly listed, chlorinated hydrocarbons and their process wastes are regulated.[14][15] It is likely to fall under one of the "F" or "K" listed wastes depending on the process that generated it, or as a "U" or "P" listed waste if it is a discarded commercial chemical product. Your institution's EHS department will be responsible for making the final waste code determination.

Summary of Key Information

ParameterInformationSource
Common Name This compound-
Molecular Formula C₁₀H₇Cl₂N
Primary Hazards Harmful if swallowed, Skin/Eye Irritant[2][4][5][6]
Incompatibilities Strong oxidizing agents, Strong acids[9]
Required PPE Safety goggles, face shield, chemical-resistant gloves, lab coat[1][6]
Disposal Method Licensed hazardous waste disposal company[11][13]
Spill Cleanup Inert absorbent material, decontaminate with ethanol and soap/water[9][10]

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Dichloroquinoxaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2,6-Dichloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

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